molecular formula C12H11BrO4 B6609749 4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione CAS No. 2353647-86-4

4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione

Cat. No. B6609749
CAS RN: 2353647-86-4
M. Wt: 299.12 g/mol
InChI Key: QHFJHIAIBOGZBG-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione, also known as 4-Bromo-4-methoxyacetophenone, is an organic compound that belongs to the class of oxadiones. It is a yellow-colored crystalline solid with a molecular formula of C9H8BrO3. This compound is widely used in the synthesis of other compounds and has a variety of applications in scientific research.

Scientific Research Applications

4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including benzodiazepines, piperidines, and quinolines. It has also been used in the synthesis of biologically active compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer agents. In addition, this compound has been used in the synthesis of organic semiconductors, which have applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione is not fully understood. However, it is believed that the compound acts as an electrophilic reagent in the synthesis of organic compounds. It is thought that the bromine atom in the compound is activated by the electron-withdrawing group, which then acts as a nucleophile and reacts with the electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione have not been extensively studied. However, it is known that the compound is not toxic and does not have any genotoxic or mutagenic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it can be used to synthesize a variety of organic compounds in a relatively short amount of time. However, one of the main limitations of using this compound is that it can be difficult to control the reaction conditions and the yield of the product.

Future Directions

There are several potential future directions for the use of 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione. One potential direction is the use of this compound in the synthesis of new therapeutic agents. Additionally, this compound could be used to synthesize optoelectronic materials, such as organic light-emitting diodes and organic photovoltaic cells. Finally, this compound could be used in the synthesis of new polymers and other materials for use in a variety of applications.

Synthesis Methods

4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-bromo-4-methoxyphenol with sodium nitrite in aqueous acetic acid. This reaction produces a yellow-colored precipitate of 4-(3-bromo-4-methoxyphenyl)oxane-2,6-dionethoxyacetophenone. Other methods for the synthesis of this compound include the reaction of 3-bromo-4-methoxyphenol with sodium hypobromite and the reaction of 3-bromo-4-methoxyphenol with bromine in the presence of a base.

properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-16-10-3-2-7(4-9(10)13)8-5-11(14)17-12(15)6-8/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFJHIAIBOGZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)OC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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